molecular formula C23H22ClN5O2 B271938 [2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B271938
M. Wt: 435.9 g/mol
InChI Key: UORBBYPOOFXUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds separately and then combine them through a series of coupling reactions.

    Synthesis of 2-(4-chlorophenyl)ethylamine: This can be achieved by the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl chloride: This involves the reaction of 3-methoxy-4-hydroxybenzyl alcohol with phenyl tetrazole in the presence of a chlorinating agent such as thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 2-(4-chlorophenyl)ethylamine with 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or reduced aromatic systems.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules. It may also serve as a ligand in the development of new drugs.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The aromatic and heterocyclic structures allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)ethylamine: A simpler analog that lacks the methoxy and tetrazole groups.

    3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine: Similar but without the 4-chlorophenyl group.

    Phenyl tetrazole derivatives: Compounds with similar tetrazole structures but different substituents.

Uniqueness

The uniqueness of [2-(4-CHLOROPHENYL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of aromatic, methoxy, and tetrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H22ClN5O2/c1-30-22-15-18(16-25-14-13-17-7-10-19(24)11-8-17)9-12-21(22)31-23-26-27-28-29(23)20-5-3-2-4-6-20/h2-12,15,25H,13-14,16H2,1H3

InChI Key

UORBBYPOOFXUSP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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